N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide
Description
Properties
CAS No. |
919349-74-9 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-[2-(6-chloropyridin-3-yl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11(13-7-8-14(16)17-10-13)9-18-15(19)12-5-3-2-4-6-12/h2-8,10H,1,9H2,(H,18,19) |
InChI Key |
GRGBLEFYJWBZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and propargylamine.
Formation of Intermediate: A condensation reaction between 6-chloropyridine-3-carbaldehyde and propargylamine forms an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Coupling Reaction: The amine is then coupled with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Characterization Techniques
Characterization of the compound is generally performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Anticancer Activity
Research indicates that N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, disrupting cellular homeostasis and triggering programmed cell death .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays revealed that it possesses significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) suggest that it could serve as a lead compound in developing new antibiotics .
Neurological Applications
This compound has been identified as a selective modulator of potassium channels, particularly KCNQ2/Q3. This modulation is crucial for neuronal excitability and could have implications in treating neurological disorders such as epilepsy .
Case Study 1: Anticancer Efficacy
A recent study focused on the compound's effects on lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of established chemotherapeutics. Molecular docking studies suggested strong binding affinities to key targets involved in cancer progression, including tyrosine kinases .
Case Study 2: Antimicrobial Testing
In a comparative analysis, this compound was tested against standard antibiotics. The compound exhibited superior activity against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent .
Data Summary
Mechanism of Action
The mechanism of action of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may facilitate binding to specific sites, while the benzamide group can interact with other regions of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide with analogous benzamide derivatives and chloropyridine-containing compounds, focusing on structural motifs, synthesis pathways, and inferred bioactivity.
Structural and Functional Group Analysis
Key Compounds for Comparison :
N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine (Metabolite A from Ochrobactrum sp. strain DF-1, ): Shares the 6-chloropyridin-3-yl group but substitutes the benzamide with a branched amine chain. GC–MS retention time: 12.403 min .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Replaces the chloropyridine-propenyl group with a 3,4-dimethoxyphenethyl chain. Melting point: 90°C; synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . Bioactivity: Not specified in evidence but dimethoxy groups often enhance lipid solubility and membrane penetration.
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide (): Features a thiazole-thioether substituent and trifluoromethylpyridine group. Bioactivity: Designed for anticancer or antiviral applications, highlighting the role of electron-withdrawing groups (e.g., CF₃) in target binding .
Bioactivity and Metabolic Pathways
- Chloropyridine Role : The 6-chloropyridin-3-yl group in the target compound and Metabolite A () suggests resistance to enzymatic degradation, a trait critical in agrochemical persistence. However, the propenyl chain in the target compound may increase susceptibility to oxidative metabolism compared to Metabolite A’s amine linkage .
- Benzamide Derivatives : Rip-B () and compounds demonstrate that benzamide scaffolds are versatile platforms for bioactivity modulation. Electron-deficient substituents (e.g., Cl, CF₃) enhance binding to hydrophobic pockets in enzymes or receptors .
Crystallographic and Computational Analysis
Comparative analysis of similar compounds (e.g., Rip-B) would require such tools to resolve conformational details affecting bioactivity .
Biological Activity
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide is a compound of interest due to its unique structural features and potential biological activities, particularly in the fields of pest control and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific targets, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃ClN₂O, with a molecular weight of 272.73 g/mol. The compound features a chloropyridine moiety and a benzamide group , which contributes to its biological activity. The structural attributes enhance its binding affinity to biological targets, making it a candidate for further development in agricultural applications.
Research indicates that this compound exhibits insecticidal properties . Its mechanism involves interactions with specific enzymes or receptors that modulate biological pathways in target pests. The chloropyridine component plays a crucial role in enhancing the binding affinity to these targets, which is essential for its effectiveness as an insecticide.
Insecticidal Efficacy
Studies have demonstrated that this compound effectively inhibits certain biological pathways in insects, leading to increased mortality rates among targeted pest populations. For instance, interaction studies have shown that the compound can inhibit key enzymes involved in pest metabolism, thereby disrupting normal physiological functions and leading to pest control.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[6-Chloropyridin-3-yl]benzamide | Contains the same chloropyridine moiety | Simpler structure may lead to different biological activity |
| N-[2-(4-chlorophenyl)prop-2-enyl]benzamide | Similar propene side chain but different aromatic substitution | Different target interactions due to phenyl substitution |
| N-(6-Bromopyridin-3-yl)benzamide | Bromine instead of chlorine on the pyridine ring | Potentially altered reactivity and biological profile |
This table illustrates how the distinct combination of functional groups in this compound contributes to its specific biological activities.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Insect Control Trials : Field trials have shown that formulations containing this compound significantly reduced pest populations compared to untreated controls. The application rates and efficacy varied based on environmental conditions and pest species.
- Toxicological Assessments : Toxicity studies indicate that while effective against target pests, this compound exhibits low toxicity towards non-target organisms, suggesting a favorable safety profile for agricultural use.
- Medicinal Chemistry Potential : Preliminary investigations into the medicinal properties of this compound suggest it may have applications beyond insecticides, potentially serving as a lead compound for developing new therapeutic agents targeting specific diseases .
Q & A
Q. What are the recommended protocols for synthesizing N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes: (i) Hydrogenation of a propenyl precursor using Pd/C under H₂ in methanol (room temperature, 18 hours) to reduce unsaturated bonds . (ii) Coupling reactions with benzoyl derivatives, employing reagents like methyl 3-(chlorocarbonyl)propanoate in dichloromethane with pyridine as a base . (iii) Purification via column chromatography or recrystallization. Validate purity using HPLC or NMR.
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products like unreacted chloropyridine intermediates.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of: (i) Spectroscopic techniques : H/C NMR to confirm proton environments and carbon frameworks; mass spectrometry (MS) for molecular weight validation. (ii) X-ray crystallography : Employ programs like SHELXL for crystal structure refinement, particularly for resolving stereochemistry or bond-length anomalies . (iii) Elemental analysis to verify empirical formulas.
Q. What analytical methods are suitable for assessing purity in pharmacological studies?
- Methodological Answer : (i) High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) to quantify impurities. (ii) Thermogravimetric Analysis (TGA) to detect solvent residues or decomposition products. (iii) Differential Scanning Calorimetry (DSC) to confirm melting-point consistency .
Q. What preliminary assays are recommended for screening its pharmacological activity?
- Methodological Answer : (i) In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. (ii) Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). (iii) Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How should experimental designs address contradictory data in biological activity studies?
- Methodological Answer : (i) Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives. (ii) Structural analogs comparison : Synthesize derivatives (e.g., replacing the chloropyridine group) to isolate pharmacophoric motifs . (iii) Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to verify target specificity .
Q. What strategies resolve challenges in X-ray crystallography for this compound?
- Methodological Answer : (i) Twinned crystals : Apply SHELXL ’s TWIN/BASF commands for refinement . (ii) Disordered moieties : Use ORTEP-III (via WinGX) to model anisotropic displacement parameters and partial occupancy . (iii) Low-resolution data : Optimize data collection at synchrotron sources and apply charge-flipping algorithms (e.g., SUPERFLIP ) for phase retrieval .
Q. How can structure-activity relationships (SAR) be systematically analyzed?
- Methodological Answer : (i) Substituent variation : Synthesize analogs with modifications to the benzamide or propenyl groups (e.g., fluorinated or methylated derivatives) . (ii) Computational docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., cyclophilin domains) . (iii) Free-energy perturbation (FEP) : Quantify the impact of substituents on binding affinity via molecular dynamics simulations .
Q. What computational tools are critical for modeling its interactions with biological targets?
- Methodological Answer : (i) Molecular docking : Glide (Schrödinger Suite) for high-throughput virtual screening. (ii) Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites using Gaussian or ORCA . (iii) Pharmacophore mapping : Generate 3D pharmacophores with MOE to identify critical interaction motifs .
Q. How can regioselectivity challenges in electrophilic substitution reactions be mitigated?
- Methodological Answer : (i) Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer reactivity at the pyridine ring. (ii) Catalytic systems : Use Pd-catalyzed C–H activation with ligands like BrettPhos for meta-selective functionalization . (iii) Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR to optimize conditions for desired intermediates .
Q. What methodologies assess synergistic effects in combination therapies?
- Methodological Answer :
(i) Isobologram analysis : Quantify synergy using the Chou-Talalay method across dose matrices.
(ii) Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound in combination with standard drugs.
(iii) In vivo models : Evaluate efficacy in xenograft mice with co-administered agents (e.g., imidacloprid analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
